molecular formula C10H14ClNO B2934660 2-Chloro-6-(pentan-2-yloxy)pyridine CAS No. 1373770-41-2

2-Chloro-6-(pentan-2-yloxy)pyridine

Cat. No.: B2934660
CAS No.: 1373770-41-2
M. Wt: 199.68
InChI Key: QXUVBNRVILUFFP-UHFFFAOYSA-N
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Description

2-Chloro-6-(pentan-2-yloxy)pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a branched pentan-2-yloxy group at the 6-position of the pyridine ring. Its molecular formula is C₁₀H₁₄ClNO, with a monoisotopic mass of 199.07639 Da and an InChIKey of QXUVBNRVILUFFP-UHFFFAOYSA-N .

Properties

IUPAC Name

2-chloro-6-pentan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-5-8(2)13-10-7-4-6-9(11)12-10/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUVBNRVILUFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pentan-2-yloxy)pyridine typically involves the reaction of 2-chloropyridine with pentan-2-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Chloropyridine+Pentan-2-olBase, RefluxThis compound\text{2-Chloropyridine} + \text{Pentan-2-ol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Chloropyridine+Pentan-2-olBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pentan-2-yloxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Chloro-6-(pentan-2-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pentan-2-yloxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the pentan-2-yloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Key Molecular Data for 2-Chloro-6-(pentan-2-yloxy)pyridine and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (Da) CAS Number Key Applications/Properties
This compound Cl, pentan-2-yloxy C₁₀H₁₄ClNO 199.08 Not available Organic synthesis intermediate
2-Chloro-6-(trifluoromethyl)pyridine Cl, CF₃ C₆H₃ClF₃N 181.54 39890-95-4 Pharmaceutical/agrochemical intermediate; ≥99% purity
2-Chloro-6-(trichloromethyl)pyridine Cl, CCl₃ C₆H₃Cl₄N 228.91 1929-82-4 Nitrification inhibitor (nitrapyrin); mutagenicity concerns
2-Chloro-6-methylpyridine Cl, CH₃ C₆H₆ClN 127.57 18368-63-3 Intermediate in fine chemicals
2-Chloro-6-methoxypyridine Cl, OCH₃ C₆H₆ClNO 143.57 1228898-61-0 Precursor for methanol derivatives
2-Chloro-6-(furan-2-ylmethoxy)pyridine Cl, furan-2-ylmethoxy C₁₀H₉ClNO₂ 226.64 Not available Detected in plant extracts; potential bioactivity

Functional and Application-Based Differences

Electronic and Steric Effects

  • The alkoxy group may also enhance solubility in nonpolar solvents compared to shorter-chain analogs .
  • 2-Chloro-6-(trifluoromethyl)pyridine : The electron-withdrawing CF₃ group increases electrophilicity at the pyridine ring, making it reactive in cross-coupling reactions. This property is exploited in agrochemical and pharmaceutical synthesis .
  • 2-Chloro-6-(trichloromethyl)pyridine (nitrapyrin) : The CCl₃ group contributes to its role as a soil nitrification inhibitor by slowing ammonia oxidation. However, its trichloromethyl moiety raises toxicity concerns, including weak mutagenicity in bacterial assays .

Biological Activity

2-Chloro-6-(pentan-2-yloxy)pyridine is a pyridine derivative that has garnered attention in the fields of organic chemistry and pharmacology due to its potential biological activities. This compound is primarily synthesized as an intermediate in the production of more complex organic molecules, but its unique structure suggests possible therapeutic applications. This article reviews the biological activity of this compound, detailing its mechanisms of action, potential applications, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-chloropyridine with pentan-2-ol in the presence of a base under reflux conditions. This method allows for the efficient formation of the desired product, which can be further utilized in various chemical reactions, including nucleophilic substitution and oxidation .

Table 1: Synthesis Overview

StepReactantsConditionsProduct
12-Chloropyridine + Pentan-2-olBase, RefluxThis compound

The biological activity of this compound is attributed to its interaction with specific molecular targets. The chlorine atom and the pentan-2-yloxy group enhance its reactivity and binding affinity to various biomolecules, including enzymes and receptors. These interactions can lead to diverse biochemical effects, potentially contributing to its therapeutic properties .

Biological Activities

Recent studies have explored the biological activities associated with pyridine derivatives like this compound. These activities include:

  • Antimicrobial Activity : Pyridine compounds have shown promising antimicrobial properties against a range of pathogens. For instance, derivatives have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
  • Insecticidal Properties : Research has indicated that certain pyridine derivatives exhibit insecticidal activity against pests like Plutella xylostella. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance efficacy .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved Effect
AntimicrobialS. aureus, E. coliInhibition of growth
InsecticidalPlutella xylostellaSignificant mortality

Case Studies

Several case studies have highlighted the biological efficacy of pyridine derivatives, including this compound:

  • Antimicrobial Efficacy : A study published in 2022 demonstrated that pyridine compounds exhibited varying degrees of antimicrobial activity against multiple bacterial strains. The presence of functional groups significantly influenced their potency .
  • Insecticidal Activity : Another investigation focused on the insecticidal properties of modified pyridines showed that specific derivatives had over 90% efficacy at concentrations as low as 100 mg/L against agricultural pests .
  • Therapeutic Potential : The exploration for new antiviral agents during the COVID-19 pandemic has led to renewed interest in pyridine compounds for their potential antiviral properties, emphasizing their relevance in current medicinal chemistry research .

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